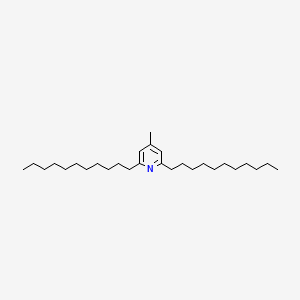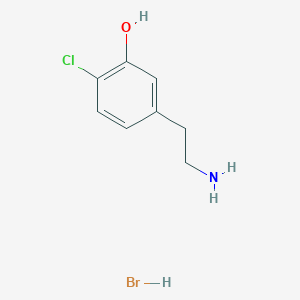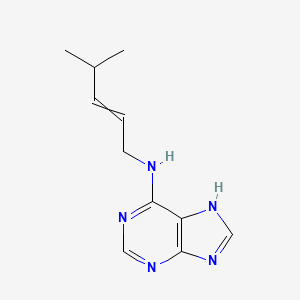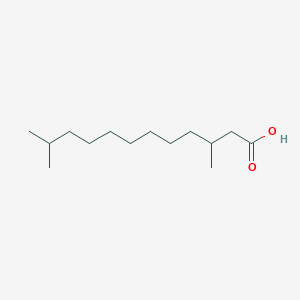
2,3-Bis(sulfanyl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(sulfanyl)naphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring. This particular compound features two sulfanyl groups attached at the 2 and 3 positions of the naphthalene ring. Naphthoquinones are known for their diverse biological activities and are used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulfanyl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with thiol compounds. The reaction is carried out in a solvent such as ethanol, with sodium carbonate as a base. The general reaction scheme is as follows:
2,3-Dichloro-1,4-naphthoquinone+Thiol→this compound
The reaction is usually performed at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and continuous flow reactors may be used to enhance production rates.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(sulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfonyl groups.
Reduction: The quinone structure can be reduced to hydroquinone.
Substitution: The sulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2,3-Bis(sulfonyl)naphthalene-1,4-dione.
Reduction: 2,3-Bis(sulfanyl)-1,4-dihydroxynaphthalene.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Bis(sulfanyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its antibacterial and antifungal activities.
Industry: Used in the production of dyes and pigments due to its quinone structure.
Mécanisme D'action
The mechanism of action of 2,3-Bis(sulfanyl)naphthalene-1,4-dione involves its ability to undergo redox reactions. The quinone structure can accept and donate electrons, making it a potent redox-active compound. This redox activity allows it to interact with biological molecules such as DNA and proteins, leading to various biological effects. The sulfanyl groups also contribute to its reactivity and ability to form complexes with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-1,4-naphthoquinone: A precursor in the synthesis of 2,3-Bis(sulfanyl)naphthalene-1,4-dione.
2,3-Bis(arylthio)-1,4-naphthoquinone: Similar structure but with arylthio groups instead of sulfanyl groups.
1,4-Naphthoquinone: The parent compound without any substituents.
Uniqueness
This compound is unique due to the presence of two sulfanyl groups, which enhance its reactivity and potential biological activities. The sulfanyl groups also allow for further functionalization, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
185452-07-7 |
|---|---|
Formule moléculaire |
C10H6O2S2 |
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
2,3-bis(sulfanyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C10H6O2S2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H |
Clé InChI |
JZFYHUGLYGRSIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)


![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)




![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)

![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
